molecular formula C12H10O2 B6168844 6-methoxynaphthalene-1-carbaldehyde CAS No. 3597-42-0

6-methoxynaphthalene-1-carbaldehyde

Cat. No.: B6168844
CAS No.: 3597-42-0
M. Wt: 186.2
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Description

6-Methoxynaphthalene-1-carbaldehyde is a versatile aromatic aldehyde building block in organic synthesis and pharmaceutical research . Its structure, featuring an aldehyde group on a methoxynaphthalene scaffold, makes it a valuable precursor for constructing more complex molecules. A significant application of this compound is its role as a key intermediate in the industrial synthesis of Agomelatine, a medication with valuable pharmacological properties . The aldehyde functionality allows for further chemical transformations, such as condensation reactions, to build the final molecular structure of such active pharmaceutical ingredients (APIs) . Beyond specific drug synthesis, the methoxynaphthalene core is a privileged structure in medicinal chemistry. Molecules based on this scaffold are found in compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimalarial properties . As an aromatic aldehyde, this compound can react with amino groups in proteins to form imines (Schiff bases) . This reactivity is a subject of interest in chemoassay profiling studies investigating the molecular basis of skin sensitization, helping researchers understand the compound's potential interaction with biological nucleophiles . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

3597-42-0

Molecular Formula

C12H10O2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Etherification and Formylation Strategy

Patent CN1067044A discloses a direct method for synthesizing 6-methoxynaphthalene-1-carbaldehyde, emphasizing etherification and formylation:

  • Etherification of Naphthol Derivatives :
    A hydroxyl group at position 6 is protected as a methoxy group via reaction with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.

  • Regioselective Formylation :
    The methoxy-directed formylation employs the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl3) generate an electrophilic formylating agent. This selectively introduces the formyl group at position 1, adjacent to the methoxy-directing group.

Optimization Considerations :

  • Temperature Control : Maintaining temperatures below 0°C during formylation minimizes side reactions.

  • Catalyst Selection : Lewis acids like AlCl3 enhance electrophilic substitution efficiency.

Alternative Academic Approaches

Friedel-Crafts Acylation and Reduction

While not explicitly covered in the cited patents, Friedel-Crafts acylation of 6-methoxynaphthalene with acetyl chloride forms 1-acetyl-6-methoxynaphthalene. Subsequent oxidation (e.g., with SeO2) converts the acetyl group to a formyl group. This method, however, suffers from poor regioselectivity and low yields (~40%) due to competing para-substitution.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) utilizes a methoxy group as a directing group. Treatment with lithium diisopropylamide (LDA) deprotonates the position ortho to the methoxy group, which is then quenched with DMF to introduce the formyl group. This method achieves yields of 65–70% but requires stringent anhydrous conditions.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Sulfonation/AmidoalkylationNaphthalene-2-sulfonic acidAmidoalkylation, Oxidation80–95%High regioselectivityMulti-step, hazardous oxidants
Etherification/Formylation6-HydroxynaphthaleneMethylation, Vilsmeier-Haack~75%*Fewer steps, scalableRequires toxic POCl3
Friedel-Crafts Acylation6-MethoxynaphthaleneAcylation, Oxidation~40%Simple reagentsLow yield, poor regioselectivity
Directed Metalation6-MethoxynaphthaleneMetalation, Formylation65–70%High regiocontrolSensitive to moisture, costly reagents

*Estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

6-Methoxynaphthalene-1-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of organic materials with specific electronic and optical properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of naphthalene carbaldehydes significantly impacts their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 6-methoxynaphthalene-1-carbaldehyde with analogous derivatives:

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents (Position: Group) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₂H₁₀O₃ 1: -CHO; 6: -OCH₃ 202.21 High reactivity for nucleophilic addition; used in sirtuin inhibitor synthesis
2-Hydroxy-6-methylnaphthalene-1-carbaldehyde C₁₂H₁₀O₂ 1: -CHO; 2: -OH; 6: -CH₃ 186.21 Lower polarity due to -CH₃; synthesized via formylation (81% yield)
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde C₁₁H₆Br₂O₃ 1: -CHO; 5,7: -Br; 8: -OH 344.98 Enhanced electrophilicity from -Br; precursor for halogenated pharmaceuticals
4-Hexyloxynaphthalene-1-carbaldehyde C₁₇H₂₀O₂ 1: -CHO; 4: -O(C₆H₁₃) 268.34 High lipophilicity; potential surfactant or liquid crystal component
6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde C₁₂H₁₂O₃ 1: -CO-; 2: -CHO; 6: -OCH₃ 204.23 Partial saturation increases solubility; explored in drug intermediates

Toxicity Considerations

Structural analogs with electron-withdrawing groups (e.g., -Br) may exhibit distinct toxicokinetic profiles requiring further study .

Q & A

Q. Table 1. Key Spectroscopic Signatures of this compound

TechniqueKey PeaksInterpretation
¹H NMRδ 10.1 (s, 1H)Aldehyde proton
FT-IR1685 cm⁻¹C=O stretch
MSm/z 186.21Molecular ion [M⁺]
Source: Derived from PubChem data

Q. Table 2. GRADE Criteria for Toxicological Data Evaluation

CriterionAdjustment Action
Bias RiskDowngrade by 1–2 levels if allocation concealment is inadequate
InconsistencyDowngrade if I² > 50% in meta-analysis
IndirectnessDowngrade if animal models lack human metabolic relevance

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